REACTION_CXSMILES
|
ClC1C=C(C=CC=1)C(OO)=[O:6].[Cl:12][C:13]1[C:20]([O:21][CH3:22])=[CH:19][CH:18]=[CH:17][C:14]=1C=O>ClCCl>[Cl:12][C:13]1[C:20]([O:21][CH3:22])=[CH:19][CH:18]=[CH:17][C:14]=1[OH:6]
|
Name
|
|
Quantity
|
760 mg
|
Type
|
reactant
|
Smiles
|
ClC=1C=C(C(=O)OO)C=CC1
|
Name
|
|
Quantity
|
500 mg
|
Type
|
reactant
|
Smiles
|
ClC1=C(C=O)C=CC=C1OC
|
Name
|
|
Quantity
|
12 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
760 mg
|
Type
|
reactant
|
Smiles
|
ClC=1C=C(C(=O)OO)C=CC1
|
Name
|
|
Quantity
|
12 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Control Type
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AMBIENT
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred for 3 hours at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
to stir for 18 hrs
|
Duration
|
18 h
|
Type
|
WASH
|
Details
|
washed with saturated sodium sulphite solution (15 ml) and saturated sodium hydrogen carbonate solution (15 ml)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic layer was dried over sodium sulphate
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo to a yellow gum
|
Type
|
DISSOLUTION
|
Details
|
The residue was dissolved in methanol (12 ml)
|
Type
|
ADDITION
|
Details
|
triethylamine (0.05 ml) was added
|
Type
|
STIRRING
|
Details
|
the mixture stirred for 18 hours at room temperature
|
Duration
|
18 h
|
Type
|
CONCENTRATION
|
Details
|
The solution was concentrated in vacuo
|
Type
|
DISSOLUTION
|
Details
|
dissolved in diethyl ether (20 ml)
|
Type
|
EXTRACTION
|
Details
|
extracted with 1N sodium hydroxide (20 ml)
|
Type
|
ADDITION
|
Details
|
The aqueous layer was acidified to pH1 by dropwise addition of 2N hydrochloric acid
|
Type
|
EXTRACTION
|
Details
|
extracted with diethyl ether (2×25 ml)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
These combined organic layers were dried over sodium sulphate
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Reaction Time |
3 h |
Name
|
|
Type
|
product
|
Smiles
|
ClC1=C(C=CC=C1OC)O
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 70% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |